C20H16ClN3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H16ClN3 is a chemical entity that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H16ClN3 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound, ensuring it meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
C20H16ClN3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
C20H16ClN3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C20H16ClN3 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C20H16ClN3 include other chlorinated aromatic compounds and nitrogen-containing heterocycles. Examples include:
C20H16ClN2: A similar compound with one less nitrogen atom.
C20H15ClN3: A compound with one less hydrogen atom.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its chlorine atom and nitrogen-containing heterocycle make it particularly interesting for various applications, distinguishing it from other similar compounds.
Biological Activity
C20H16ClN3, known as N-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular weight of approximately 333.81 g/mol and features a complex structure that includes:
- A pyrazole ring
- A chlorophenyl group
- A phenyl group
The presence of chlorine in the aromatic ring contributes to its unique chemical properties and enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes or receptors, leading to alterations in their activity. This interaction may involve:
- Inhibition of enzyme activity : This can disrupt metabolic pathways critical for cell survival.
- Modulation of signal transduction pathways : These pathways are essential for cellular communication and function.
Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several bacterial strains. A study reported that derivatives of this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
Bacterial Strain | Activity Observed |
---|---|
Bacillus subtilis | Significant |
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Several studies have investigated its effects on various cancer cell lines, revealing the following:
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Lines Tested :
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
Results from these studies indicate that this compound can inhibit cell proliferation and induce cell death at certain concentrations, supporting its development as a potential anticancer drug .
Case Study 1: Antimicrobial Evaluation
A recent study conducted an extensive evaluation of this compound against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains. This study underscores the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values indicating potent anticancer activity. Further mechanistic studies revealed that this compound activates caspase pathways associated with apoptosis.
Properties
Molecular Formula |
C20H16ClN3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N,2-diphenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H15N3.ClH/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16;/h1-14H,(H,21,22,23);1H |
InChI Key |
JTBRSKJQNNJHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.